
3,4-dihydro-2H-pyrrol-5-amine
Overview
Description
Pyrrolidin-(2Z)-ylideneamine is a nitrogen-containing heterocyclic compound It features a five-membered ring structure with a double bond between the second and third carbon atoms and an amine group attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrrolidin-(2Z)-ylideneamine can be synthesized through several methods. One common approach involves the cyclization of N-substituted piperidines. This process typically includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst at high temperatures and pressures .
Industrial Production Methods: Industrial production of pyrrolidin-(2Z)-ylideneamine often utilizes continuous tube or tube bundle reactors operated in the cycle gas method. The catalyst is arranged as a fixed-bed, and the conversion is carried out in the downflow mode. The product is obtained after multistage purification and separation by extractive and azeotropic distillation .
Chemical Reactions Analysis
Types of Reactions: Pyrrolidin-(2Z)-ylideneamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the double bond and the amine group, which provide reactive sites for different reagents.
Common Reagents and Conditions:
Oxidation: Pyrrolidin-(2Z)-ylideneamine can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include various substituted pyrrolidines, pyrrolidinones, and other nitrogen-containing heterocycles .
Scientific Research Applications
Chemistry
3,4-Dihydro-2H-pyrrol-5-amine serves as a fundamental building block for synthesizing more complex heterocyclic compounds. It is used in various organic reactions to study mechanisms and develop new synthetic methodologies .
Biology
The compound has been investigated for its potential bioactive properties:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial properties against strains such as Staphylococcus aureus, including methicillin-resistant variants (MRSA) with minimum inhibitory concentrations (MICs) as low as 8 µg/mL .
- Anticancer Properties : Preliminary research indicates that this compound may possess cytotoxic effects against various cancer cell lines. Its structural similarity to known anticancer agents suggests potential for further development in oncology .
Medicine
The compound's ability to interact with biological targets makes it a candidate for drug development:
- Neuroprotective Effects : Research has indicated that certain derivatives may protect against oxidative stress-induced neuronal damage, positioning them as potential treatments for neurodegenerative diseases.
- Enzyme Modulation : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions that could be harnessed therapeutically .
Industry
In industrial applications, this compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of complex molecules. Its stability and reactivity make it suitable for various industrial processes.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of pyrrolidin-(2Z)-ylideneamine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, docking analyses have suggested that it binds to the podophyllotoxin pocket of the protein gamma tubulin, which is involved in the anticancer activity . The compound’s unique structure allows it to fit into these binding sites, thereby modulating the activity of the target proteins.
Comparison with Similar Compounds
Pyrrolidine: A saturated heterocycle with a similar ring structure but without the double bond.
Pyrrolidinone: A lactam derivative of pyrrolidine with a carbonyl group at the second position.
Pyrrole: An aromatic compound with a five-membered ring containing a nitrogen atom.
Uniqueness: Pyrrolidin-(2Z)-ylideneamine is unique due to the presence of the double bond and the amine group, which provide additional reactive sites compared to pyrrolidine and pyrrolidinone.
Biological Activity
Overview
3,4-Dihydro-2H-pyrrol-5-amine, also known as this compound hydrochloride, is an organic compound with the molecular formula and a molecular weight of approximately 120.58 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anticancer, antimicrobial, and antioxidant properties.
The biological activities of this compound are primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The presence of the amine group facilitates binding to these targets, leading to modulation of their activity. Specific pathways and effects vary depending on the context of use and the particular biological system involved.
Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various human tumor cell lines. For instance:
These findings suggest that structural modifications at specific positions on the pyrrole ring can significantly enhance anticancer activity.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. A study indicated that certain derivatives showed promising activity against bacterial strains such as Staphylococcus aureus and Bacillus subtilis. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Antioxidant Activity
The antioxidant capacity of this compound derivatives was evaluated using the DPPH assay. The results highlighted:
Compound | DPPH Scavenging Activity (%) | EC50 (mg/mL) |
---|---|---|
Quercetin (control) | 100% | 9.97 ± 0.25 |
Compound 4b | 40% at 128 mg/mL | >128 |
Compound 4a | 14% at 128 mg/mL | >128 |
While the antioxidant activity was lower compared to quercetin, certain derivatives still exhibited notable radical scavenging capabilities .
Case Studies
- Anticancer Potential : A study investigating the cytotoxicity of various substituted γ-lactams derived from this compound found that structural variations significantly influenced their efficacy against different cancer cell lines. Notably, phenyl-substituted derivatives demonstrated enhanced selectivity and potency, indicating a promising avenue for developing new anticancer agents .
- Antimicrobial Evaluation : In a comparative analysis involving multiple derivatives of pyrrole compounds, researchers found that specific substitutions led to improved antibacterial activity against resistant strains. This suggests potential applications in treating infections caused by antibiotic-resistant bacteria.
Q & A
Basic Questions
Q. What spectroscopic methods are essential for confirming the structure of 3,4-dihydro-2H-pyrrol-5-amine?
- Methodological Answer : The compound's structure is validated using a combination of 1H NMR (to resolve hydrogen environments), 13C NMR (to identify carbon frameworks), FTIR (to detect functional groups like amines), and HRMS (to confirm molecular weight and formula). For example, in pyrrolone derivatives, NMR signals between δ 1.5–6.0 ppm for protons and δ 100–160 ppm for carbons are typical for dihydro-pyrrole systems, while HRMS data should align with theoretical values (e.g., C10H12N2 has a molecular weight of 160.21568 g/mol) .
Q. What is the molecular formula and weight of this compound?
- Answer : The molecular formula is C10H12N2 , with a molecular weight of 160.21568 g/mol . This is derived from its InChI string and structural analysis .
Q. How is this compound typically synthesized in laboratory settings?
- Methodological Answer : A common route involves reacting 5-methoxy-3,4-dihydro-2H-pyrrole with amines (e.g., 2,2-dimethoxyethan-1-amine) in methanol at 60°C for 12 hours. The product is concentrated under vacuum, yielding derivatives like N-(2,2-dimethoxyethyl)-3,4-dihydro-2H-pyrrol-5-amine. Purification via column chromatography or recrystallization is recommended to isolate the compound .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound derivatives to improve yields?
- Solvent optimization : Polar aprotic solvents (e.g., DMF) may enhance reaction efficiency compared to methanol.
- Catalyst screening : Lewis acids like ZnCl2 or transition-metal catalysts could stabilize intermediates.
- Temperature control : Gradual heating (e.g., 60–80°C) prevents decomposition of heat-sensitive intermediates.
- Purification refinement : Use preparative HPLC for challenging separations instead of standard column chromatography .
Q. What strategies can resolve contradictions in spectral data when synthesizing novel derivatives of this compound?
- Methodological Answer :
- Cross-validation : Combine NMR, HRMS, and FTIR to confirm functional groups and molecular integrity. For instance, FTIR peaks near 3300 cm⁻¹ (N-H stretch) and 1650 cm⁻¹ (C=N/C=C) should align with NMR signals for aromatic protons (δ 6.5–7.5 ppm) .
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments.
- Replication : Repeat syntheses under identical conditions to rule out experimental variability .
Q. How should researchers approach the characterization of impurities in this compound synthesis?
- Methodological Answer :
- Analytical profiling : Use LC-MS (as in ) to detect by-products and quantify impurity levels.
- Chromatographic separation : Optimize gradient elution in HPLC to resolve closely related impurities (e.g., diastereomers or regioisomers).
- Reference standards : Synthesize or procure known impurities (e.g., hydrochloride salts, CAS 7544-75-4 ) for spiking experiments.
- Mechanistic studies : Track reaction intermediates via in-situ NMR to identify steps prone to side reactions .
Q. What are the key considerations for designing reactivity studies of this compound in medicinal chemistry?
- Methodological Answer :
- Functional group compatibility : The amine group can undergo acylation or alkylation, but steric hindrance from the dihydro-pyrrole ring may limit reactivity.
- Stability testing : Monitor degradation under acidic/basic conditions (e.g., pH 2–12) via UV-Vis or LC-MS.
- Biological assays : Prioritize derivatives with improved solubility (e.g., hydrochloride salts ) for in vitro testing against target proteins.
- SAR analysis : Compare substituent effects (e.g., aryl vs. alkyl groups) on bioactivity using molecular docking .
Properties
IUPAC Name |
3,4-dihydro-2H-pyrrol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2/c5-4-2-1-3-6-4/h1-3H2,(H2,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBMZYSKLWQXLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60509645 | |
Record name | 3,4-Dihydro-2H-pyrrol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60509645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872-34-4 | |
Record name | 3,4-Dihydro-2H-pyrrol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60509645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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